molecular formula C21H27NO3 B3116619 4-(2-((Methoxymethoxy)methyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol CAS No. 218288-37-0

4-(2-((Methoxymethoxy)methyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol

Cat. No.: B3116619
CAS No.: 218288-37-0
M. Wt: 341.4 g/mol
InChI Key: ICWWTOIOUJQNDU-UHFFFAOYSA-N
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Description

4-(2-((Methoxymethoxy)methyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol is a complex organic compound that belongs to the class of piperidines This compound is characterized by its unique structure, which includes a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((Methoxymethoxy)methyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol typically involves multiple steps. One common method includes the reaction of methyl vinyl ether with 4-bromonitrobenzene to form an intermediate, which is then further reacted under specific conditions to yield the final product . The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities while maintaining high purity standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-((Methoxymethoxy)methyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

4-(2-((Methoxymethoxy)methyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-((Methoxymethoxy)methyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-((Methoxymethoxy)methyl

Properties

IUPAC Name

4-[2-(methoxymethoxymethyl)phenyl]-1-methyl-3-phenylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-22-13-12-21(23,20(14-22)17-8-4-3-5-9-17)19-11-7-6-10-18(19)15-25-16-24-2/h3-11,20,23H,12-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWWTOIOUJQNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)C2=CC=CC=C2)(C3=CC=CC=C3COCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-((Methoxymethoxy)methyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol
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4-(2-((Methoxymethoxy)methyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol
Reactant of Route 3
4-(2-((Methoxymethoxy)methyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol
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4-(2-((Methoxymethoxy)methyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol
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4-(2-((Methoxymethoxy)methyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol
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4-(2-((Methoxymethoxy)methyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol

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